molecular formula C24H21N3O2S B2365092 2-{[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile CAS No. 689740-99-6

2-{[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile

Cat. No.: B2365092
CAS No.: 689740-99-6
M. Wt: 415.51
InChI Key: RVHNVRXIRSLKRN-UHFFFAOYSA-N
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Description

2-{[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been found to exhibit diverse biological activities . .

Mode of Action

Generally, thieno[3,2-d]pyrimidines interact with their targets by binding to active sites, leading to changes in the target’s function . The exact interaction between this compound and its target would depend on the specific target and the compound’s chemical structure.

Biochemical Pathways

Without knowledge of the compound’s specific target, it’s challenging to summarize the affected biochemical pathways. Thieno[3,2-d]pyrimidines have been associated with various biochemical pathways due to their diverse biological activities .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. Given the diverse biological activities of thieno[3,2-d]pyrimidines, the effects could range from inhibiting enzyme activity to modulating signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile typically involves multi-step organic reactions. The starting materials often include substituted thiophenes and pyrimidines, which undergo a series of condensation, cyclization, and functional group transformations under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.

Scientific Research Applications

2-{[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidines: Compounds with a similar core structure but different substituents.

    Benzonitriles: Compounds with a benzonitrile group but different additional functional groups.

    Phenylethyl derivatives: Compounds with a phenylethyl group but different core structures.

Uniqueness

2-{[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-16-17(2)30-23-21(16)22(28)26(13-12-18-8-4-3-5-9-18)24(29)27(23)15-20-11-7-6-10-19(20)14-25/h3-11H,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHNVRXIRSLKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3C#N)CCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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